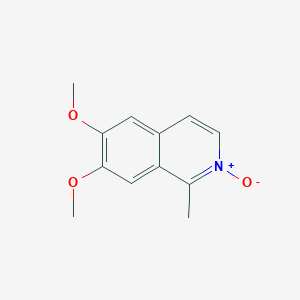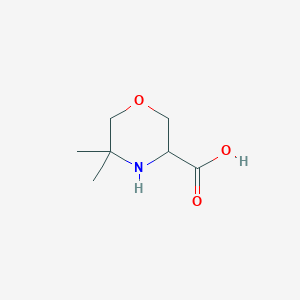![molecular formula C10H20N2 B13942526 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro octane core and a 2-methylpropyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- typically involves the formation of the spirocyclic core followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic core. Subsequent alkylation with 2-methylpropyl halide introduces the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The spirocyclic core and the 2-methylpropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is believed to result from the reduction of the nitrofuran moiety by bacterial enzymes, generating reactive intermediates that are lethal to the bacteria . The compound’s structure allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound without the 2-methylpropyl group.
2,7-Diazaspiro[3.4]octane: A similar spirocyclic compound with a different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: A ketone derivative with potential sigma-1 receptor antagonist activity.
Uniqueness
2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
6-(2-methylpropyl)-2,6-diazaspiro[3.4]octane |
InChI |
InChI=1S/C10H20N2/c1-9(2)5-12-4-3-10(8-12)6-11-7-10/h9,11H,3-8H2,1-2H3 |
Clave InChI |
WBGNBCDKAQWCRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CCC2(C1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)











